![molecular formula C18H20N4O2 B2383365 9-(2-metoxifenil)-6,6-dimetil-5,6,7,9-tetrahidro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-ona CAS No. 500267-15-2](/img/structure/B2383365.png)
9-(2-metoxifenil)-6,6-dimetil-5,6,7,9-tetrahidro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
BenchChem offers high-quality 9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el diseño y la síntesis de compuestos energéticos de alta energía y alta seguridad. Un enfoque implica ensamblar grupos C–NO₂, gem-dinitro y C–NH₂ o N → O con un anillo [1,2,4]triazolo[5,1-c][1,2,4]triazina fusionado. Esto da como resultado la formación de compuestos energéticos (por ejemplo, compuestos 6–13) con un excelente rendimiento de detonación y baja sensibilidad mecánica. Estos compuestos logran un equilibrio entre la liberación de energía y la seguridad, lo que los hace valiosos para aplicaciones en propelentes, explosivos y pirotecnia .
- Se ha desarrollado un derivado de [1,2,4]triazolo[5,1-b]quinazolina como sonda fluorescente para la detección altamente selectiva de iones Fe³⁺. Tales sondas encuentran aplicaciones en bioimagen, monitoreo ambiental y detección química .
- El compuesto 5k, derivado del mismo andamiaje estructural, exhibió una actividad antifúngica excepcional contra Fusarium graminearum (Fg). Mostró un valor de EC₅₀ de 1,22 μg / mL in vitro y un efecto protector del 59,45% in vivo. Una investigación adicional reveló sus efectos inhibitorios sobre la germinación de esporas de Fg y las alteraciones superficiales en los micelios .
- Los investigadores han modificado el sistema de anillo triazoloftalazina a su triazoloquinazolina bioisostérica mientras mantienen fragmentos estructurales esenciales. Estas modificaciones mejoran la unión con el bromodominio PCAF, lo que podría conducir a nuevos agentes terapéuticos para el cáncer y otras enfermedades .
- Las bis[1,2,4]triazolo[4,3-b:3’,4’-f][1,2,4,5]tetrazinas exhiben propiedades luminiscentes débiles en solución. Sus picos de electrorreducción cuasirreversibles y su comportamiento semiconductor ambipolar los convierten en candidatos interesantes para aplicaciones optoelectrónicas .
Materiales Energéticos
Sondas Fluorescentes
Agentes Antifúngicos
Inhibidores de Bromodominios
Propiedades Luminiscentes
Estas diversas aplicaciones resaltan la versatilidad de este compuesto y su potencial impacto en varios campos científicos. Los investigadores continúan explorando sus propiedades y desarrollando nuevas aplicaciones basadas en su estructura única. 🌟
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,2,4-triazolo derivatives, have been reported to exhibit antifungal activities by inhibiting sterol demethylase
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been shown to bind with their target proteins via coordination, hydrogen bonding, and stacking interactions . These interactions can lead to changes in the target protein’s function, potentially inhibiting its activity.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the activity of enzymes involved in sterol biosynthesis, such as sterol demethylase . This inhibition can disrupt the normal functioning of these pathways, leading to downstream effects such as the inhibition of fungal growth.
Result of Action
Similar compounds have been reported to exhibit remarkable inhibitory activities against certain fungi
Propiedades
IUPAC Name |
9-(2-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-18(2)8-12-15(13(23)9-18)16(22-17(21-12)19-10-20-22)11-6-4-5-7-14(11)24-3/h4-7,10,16H,8-9H2,1-3H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJFEFIOCWZDAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4OC)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2383282.png)
![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383283.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2383284.png)
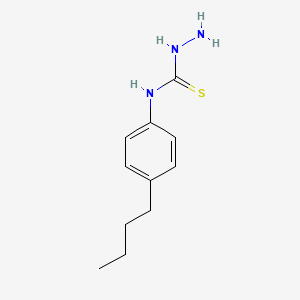
![Lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B2383289.png)
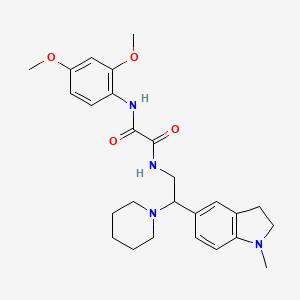
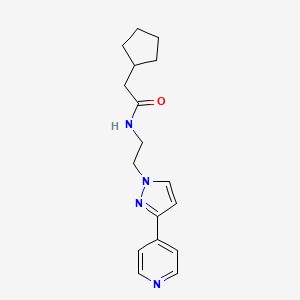
![5-((3,4-difluorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2383298.png)
![N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2383299.png)
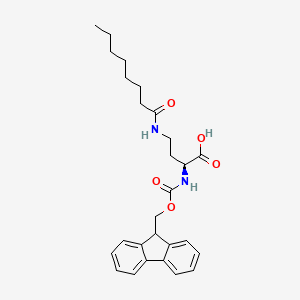
![N-(butan-2-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2383301.png)
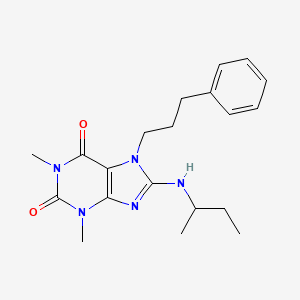
![1-(4-Fluorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2383303.png)
![Ethyl 1-[(cyclohexylamino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2383304.png)
